molecular formula C10H16N4O B2417021 3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide CAS No. 1824072-10-7

3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B2417021
CAS RN: 1824072-10-7
M. Wt: 208.265
InChI Key: UUDRPEAXGMJDPC-UHFFFAOYSA-N
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Description

“3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide” is a compound that belongs to the pyrazole family . Pyrazoles are known for their diverse pharmacological effects and are used in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel 1H-pyrazole-5-carboxamide compounds were synthesized by a facile method, and their structures were characterized by 1H NMR, mass spectrometry, and elemental analysis .


Molecular Structure Analysis

The molecular structure of pyrazole compounds is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They have been used in the synthesis of fungicidal and insecticidal agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are slightly soluble in water . The appearance can range from clear colorless to yellow or pale orange to red .

Mechanism of Action

While the specific mechanism of action for “3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide” is not explicitly mentioned in the available resources, pyrazole compounds have shown potent fungicidal activities against Erysiphe graminis and insecticidal activity against Aphis fabae .

Safety and Hazards

Safety and hazards associated with similar compounds include skin irritation and serious eye irritation. It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling these compounds .

Future Directions

Given their wide range of applications and potential biological activities, pyrazole compounds could be considered as a precursor structure for further design of pesticides . They also hold promise in the development of new drugs and agrochemicals .

properties

IUPAC Name

5-amino-N-cyclopentyl-2-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-14-8(6-9(11)13-14)10(15)12-7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H2,11,13)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDRPEAXGMJDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)N)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-N-cyclopentyl-1-methyl-1H-pyrazole-5-carboxamide

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